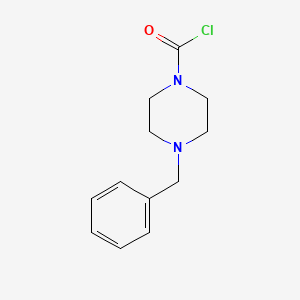

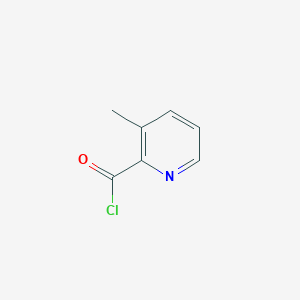

3-Methylpyridine-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylpyridine-2-carbonyl chloride is a chemical compound that is related to various pyridine derivatives, which are of interest due to their potential applications in chemical synthesis and material science. While the provided papers do not directly discuss 3-methylpyridine-2-carbonyl chloride, they do provide insights into the chemistry of related pyridine compounds, which can be extrapolated to understand the properties and reactivity of 3-methylpyridine-2-carbonyl chloride.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various protocols, including novel chlorination methods as seen in the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . This compound was obtained from a dihydropyridine precursor using Vilsmeier–Haack chlorination, which suggests that similar methods could potentially be applied to synthesize 3-methylpyridine-2-carbonyl chloride by adapting the chlorination step to the appropriate pyridine substrate.

Molecular Structure Analysis

X-ray analysis is a powerful tool for determining the solid-state structure of pyridine derivatives, as demonstrated by the analysis of the aforementioned chlorinated pyridine compound . The compound was found to crystallize with two independent molecules in the asymmetric unit, which indicates that 3-methylpyridine-2-carbonyl chloride could also exhibit interesting structural features in the solid state. Spectroscopic techniques such as IR, NMR, and electronic spectroscopy are also essential for studying the structural features of these compounds .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including prototropic reactions as seen with 3-methylpyridine . In the presence of catalytic alkaline metals, 3-methylpyridine reacts with styrene or butadiene to form alkylated pyridines. This reactivity suggests that 3-methylpyridine-2-carbonyl chloride might also participate in similar reactions under the right conditions, potentially leading to a range of substituted pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, the absorption and fluorescence maxima of the chlorinated pyridine derivative were observed at specific wavelengths, and the effects of solvents on the emission spectra were investigated . These findings highlight the importance of understanding the optical properties of such compounds, which could be relevant for 3-methylpyridine-2-carbonyl chloride as well. Additionally, the magnetic properties and crystal structure of cobalt(II) complexes with related pyridine ligands provide insights into the coordination chemistry and electronic properties of pyridine derivatives .

科学的研究の応用

Synthesis and Chemical Transformations

3-Methylpyridine-2-carbonyl chloride is utilized in chemical synthesis and transformations. For instance, Zhao Bao (2003) discussed various preparation methods of 2-chloro-5-methylpyridine from 3-methylpyridine, including reactions with different chlorinating reagents such as phosphoryl chloride and phosgene, indicating its role in the synthesis of halogenated pyridines, which are valuable in producing pharmaceuticals and agrochemicals (Zhao Bao, 2003).

Catalysis

In the field of catalysis, the compound finds use as a precursor or ligand in the formation of complex metal catalysts. For example, G. Balducci et al. (2015) investigated the coordination of 2,2′-bipyridine to RuII–chlorido–carbonyl precursors, uncovering the role of 3-Methylpyridine-2-carbonyl chloride in forming ruthenium–mono(bipyridine)–carbonyl compounds. These compounds are significant in catalysis, including the reduction of CO2 and water–gas shift reactions, showcasing the compound's utility in environmental catalysis and renewable energy applications (Balducci et al., 2015).

Materials Science

In materials science, derivatives of 3-Methylpyridine-2-carbonyl chloride are explored for their potential in creating new materials. For instance, S. Herringer et al. (2011) synthesized Copper(II) complexes of 2-halo-3-methylpyridine, demonstrating the compound's versatility in generating materials with varying magnetic properties, a study relevant for the development of magnetic and electronic devices (Herringer et al., 2011).

Environmental Science

In environmental science, 3-Methylpyridine derivatives are investigated for their roles in atmospheric chemistry. Zhijian Li et al. (2019) examined the formation of nitrogen-containing organic compounds in secondary organic aerosols through reactions involving 3-methylpyridine, highlighting the environmental implications of these reactions in air quality and climate change (Li et al., 2019).

Safety And Hazards

特性

IUPAC Name |

3-methylpyridine-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBOTQVVYJUKOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607972 |

Source

|

| Record name | 3-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyridine-2-carbonyl chloride | |

CAS RN |

64588-88-1 |

Source

|

| Record name | 3-Methylpyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)